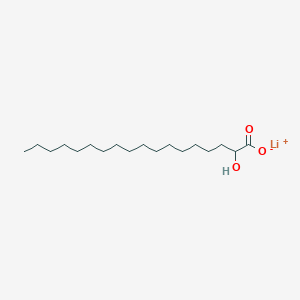

Lithium hydroxyoctadecanoate

Description

Properties

CAS No. |

1333-61-5 |

|---|---|

Molecular Formula |

C18H35LiO3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

lithium;2-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |

InChI Key |

LPRVNTWNHMSTPR-UHFFFAOYSA-M |

SMILES |

[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |

Other CAS No. |

1333-61-5 |

Synonyms |

lithium hydroxyoctadecanoate |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Lithium Hydroxyoctadecanoate Production

In Situ Reaction Mechanisms and Kinetics in Lubricant Systems

The formation of lithium 12-hydroxyoctadecanoate (B1258542) often occurs in situ within the base oil, a process central to grease manufacturing. researchgate.netasme.org This involves the direct reaction of raw materials within the lubricating medium, leading to the formation of the thickener network that gives grease its semisolid consistency. asme.orgstle.org

The primary reaction for producing lithium 12-hydroxyoctadecanoate is a saponification reaction between 12-hydroxystearic acid (12-HSA) and lithium hydroxide (B78521) (LiOH), typically in its monohydrate form. asme.orgstle.org The stoichiometry of this reaction is crucial for ensuring the complete conversion of the acid and achieving the desired properties in the final grease. An equimolar reaction between 12-HSA and an aqueous slurry of lithium hydroxide monohydrate is a common approach. asme.org In some processes, a slight excess of lithium hydroxide may be used to ensure the complete neutralization of the fatty acid. patsnap.com

Impurity control is a significant consideration in the synthesis of lithium hydroxyoctadecanoate. The purity of the raw materials, such as 12-hydroxystearic acid and lithium hydroxide, directly impacts the quality of the final product. nih.gov The presence of unreacted starting materials or byproducts can affect the thickener's microstructure and, consequently, the grease's performance. For instance, incomplete reaction can lead to a higher presence of free acid in the final product. google.com Therefore, optimizing reaction conditions to drive the saponification to completion is essential. usp.org Washing the product with hot water can help remove impurities and unreacted reagents. google.com

Table 1: Reactant Ratios and Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2 : Reactant 1) | Solvent/Medium | Reference |

|---|---|---|---|---|

| 12-Hydroxystearic Acid | Lithium Hydroxide Monohydrate | 1.05 - 1.1 : 1 | Water | |

| 12-Hydroxystearic Acid | Lithium Hydroxide Monohydrate | 1.1 : 1 | Water | patsnap.com |

| 12-Hydroxystearic Acid | Lithium Hydroxide | Stoichiometric | Lubricating Oil | google.com |

Temperature is a critical parameter in the synthesis of this compound. The process typically involves several heating stages. Initially, the 12-hydroxystearic acid is melted, which occurs at around 85°C. asme.orgasme.org The saponification reaction itself is often carried out at temperatures between 90°C and 100°C for a duration of one to two hours. researchgate.netasme.orgasme.org Following the neutralization, the temperature is further increased to around 200°C to remove water from the reaction mixture and to dissolve the newly formed soap in the base oil. asme.orgstle.org This high-temperature stage is crucial for the subsequent crystallization and formation of the thickener's fibrous network. stle.org The rate of cooling from this high temperature also plays a significant role in the final properties of the grease. asme.org

The influence of pressure on the synthesis of this compound is less documented in the available literature compared to temperature. However, pressure can influence the boiling points of the components, which could be relevant during the dehydration step. In the context of the final grease's application, both temperature and pressure significantly affect its performance and structural stability. researchgate.net

Industrial-Scale Synthesis Techniques for High-Purity this compound

The industrial production of high-purity this compound is essential for manufacturing high-performance greases. nlgi.org The synthesis can be performed either in situ within the grease manufacturing process or as a separate process to produce the preformed soap. nlgi.org

The formation of the desired crystalline structure of this compound is a critical step. After the saponification reaction and dehydration at high temperatures, the mixture is cooled, leading to the precipitation and crystallization of the soap thickener. asme.org The cooling rate significantly influences the size and morphology of the resulting crystals. asme.org Slow cooling allows for the formation of a well-defined fibrous network, which is characteristic of lithium greases. stle.org In some methods, the lithium carboxylate is completely dissolved in a solvent at high temperature and then precipitated by slow cooling to obtain high-purity crystals. google.com The presence of certain additives, like urea, can aid in the complete dissolution and subsequent crystallization into stable, long fibrous forms. google.com

The crystallization process is also influenced by the concentration of the thickener. mdpi.com Studies have shown that the crystallization temperature can vary with the concentration of lithium 12-hydroxystearate in the base oil. mdpi.com

After the initial formation of the grease, a post-synthesis processing step known as homogenization or milling is crucial. stle.org This high-shear process breaks down the soap fibers and disperses them uniformly throughout the base oil. astm.org Homogenization improves the grease's structural stability and gives it a smooth appearance. stle.org A three-roll mill is a common piece of equipment used for this purpose. asme.org The homogenization process can significantly affect the final consistency and mechanical properties of the grease. google.com

Influence of Synthesis Parameters on Thickener Microstructure Development

The microstructure of the this compound thickener, which typically consists of a network of entangled fibers, is fundamental to the grease's properties. mdpi.comsemanticscholar.org The development of this microstructure is highly dependent on the synthesis parameters.

Furthermore, the addition of other components can alter the microstructure. For example, in lithium complex greases, a second acid is added, which co-crystallizes with the lithium 12-hydroxyoctadecanoate, leading to a more complex and typically more robust thickener structure. stle.org Additives like graphene have also been shown to interact with the thickener fibers, resulting in a more compact microstructure. mdpi.comsemanticscholar.org

Structural Elucidation and Supramolecular Architecture of Lithium Hydroxyoctadecanoate

Microscopic Characterization of Fibrous Network Formation

The gel-like consistency of greases thickened with lithium hydroxyoctadecanoate is a direct result of the formation of a sample-spanning network of thickener fibers. mdpi.comresearchgate.net A variety of microscopic techniques have been instrumental in visualizing and understanding this intricate structure.

Optical and Electron Microscopy Techniques for Gel and Grease Structures

Optical microscopy can be employed to observe the larger-scale structures and the effects of stress on the grease network. researchgate.net However, to resolve the fine details of the fibrous network, the higher resolving power of electron microscopy is necessary. tribology.rs

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been pivotal in revealing the morphology of the thickener network. tribology.rsresearchgate.net These techniques show that lithium 12-hydroxystearate forms a structure composed of twisted and entangled fibers. mdpi.com For SEM analysis, the base oil is typically removed from the grease to allow for clear imaging of the thickener structure. mdpi.commdpi.com The resulting images reveal a three-dimensional network of fibers that create the grease's structure. researchgate.net The diameter of these fibers, as determined from SEM images, is in the range of 30–80 nm. mdpi.com

Table 1: Comparison of Microscopy Techniques for Grease Structure Analysis

| Technique | Advantages | Disadvantages | Information Gained |

| Optical Microscopy | Simple, can observe samples in their native state. | Limited resolution, may not resolve individual fibers. | Gross morphology, effect of shear on network structure. researchgate.nettribology.rs |

| Scanning Electron Microscopy (SEM) | High resolution, provides 3D surface information. | Requires sample preparation (oil removal), conducted in a vacuum. mdpi.comtribology.rs | Detailed fibrous network morphology, fiber diameter, and entanglement. mdpi.commdpi.com |

| Transmission Electron Microscopy (TEM) | Very high resolution, can visualize internal structures. | Requires very thin samples, extensive sample preparation. tribology.rs | Nanoscale structural details of thickener fibers. researchgate.net |

Atomic Force Microscopy for Thickener Network Imaging

Atomic Force Microscopy (AFM) has emerged as a powerful tool for imaging the thickener network at the nanoscale, often without the need for extensive sample preparation like oil removal. mdpi.comresearchgate.netnih.gov AFM can provide three-dimensional topographical images with atomic resolution, offering detailed insights into how biomacromolecules and other materials interact. nih.gov In the context of this compound greases, AFM confirms the existence of a fibrous thickener structure. researchgate.net

Studies using AFM have shown that the fiber diameters in lithium greases are between 0.1 and 0.5 µm. mdpi.com It has been noted that different fiber diameters observed between SEM and AFM images can be attributed to the washing out of the base oil required for SEM analysis. mdpi.com AFM has been instrumental in confirming the fibrous nature of the thickener and providing detailed images of the network structure. researchgate.netnlgi.org

Aggregation Behavior and Intermolecular Forces

The formation of the fibrous network in this compound greases is a result of the self-assembly and aggregation of the soap molecules. This process is governed by a delicate balance of intermolecular forces.

Hydrogen Bonding Contributions to Aggregate Stability

Hydrogen bonds play a crucial role in the stability of the aggregates formed by this compound. researchgate.netresearchgate.net The presence of the hydroxyl group on the stearic acid chain is a key factor. This allows for the formation of intermolecular hydrogen bonds, which contribute significantly to the stability of the thickener structure. nih.govresearchgate.net

Molecular dynamics simulations have shown that the lithium salt of 12-hydroxystearic acid forms a network of fibrils. researchgate.net The simulations indicate a higher frequency of hydroxyl hydrogen-bonding in the lithium salt compared to other metal salts, which leads to fewer solvent-exposed hydrogen bond partners. researchgate.net This strong hydrogen bonding network is a key reason for the high thermal stability and water resistance of greases made with lithium 12-hydroxystearate. researchgate.net The interaction between the lithium ions and the carboxylate groups, along with the hydrogen bonds, creates a robust and stable aggregate structure.

Packing Efficiency of Aggregates and Solid-State Organization

Molecular modeling and simulation studies have provided insights into the solid-state organization of these aggregates. nlgi.org Atomistic modeling suggests that London dispersion forces are a primary driver for the formation of the fibrous structure. nlgi.org The molecules tend to align along their axis, and calculations have shown a definite minimum in the van der Waals interaction energy at a separation distance of about 5.8 Å. nlgi.org The lithium salt of 12-hydroxystearic acid has been shown to produce aggregates with more efficient packing at the head group. researchgate.net This efficient packing contributes to the formation of long, stable fibers, which in turn create the effective thickener network.

Correlation between Supramolecular Structure and Macroscopic Performance

The microscopic and supramolecular characteristics of this compound have a direct and profound impact on the macroscopic performance of the resulting grease. The properties of a grease are intrinsically linked to the structure and interactions of its components. researchgate.netresearchgate.net

The entangled fibrous network is responsible for the semi-solid nature of the grease, its ability to hold the base oil, and its resistance to flow under low stress. mdpi.commdpi.com The strength and stability of this network, which are dictated by factors like hydrogen bonding and packing efficiency, determine key performance parameters such as:

Shear Stability: A well-formed and highly entangled network provides good shear stability, meaning the grease maintains its consistency when subjected to mechanical work. plantengineering.com

Thermal Resistance: The strong intermolecular forces, particularly hydrogen bonds, contribute to the thermal stability of the grease, allowing it to perform at higher temperatures. plantengineering.com

Water Resistance: The efficient packing and strong hydrogen bonding network make it more difficult for water to disrupt the thickener structure, leading to better water resistance. researchgate.net

Oil Bleed: The ability of the fibrous network to effectively trap and hold the base oil is directly related to the shape and density of the thickener particles, which in turn is determined by the chemistry of the thickener. nlgi.org

In essence, the journey from the molecular self-assembly of this compound to the final performance of a lubricating grease is a clear demonstration of how supramolecular architecture dictates macroscopic properties.

Impact of Thickener Particle Geometry on Material Properties

The performance and physical characteristics of lubricating greases thickened with this compound, commonly known as lithium 12-hydroxystearate, are intrinsically linked to the geometry and arrangement of the thickener particles. These particles, formed through the crystallization of lithium soap molecules during manufacturing, create a three-dimensional network that immobilizes the base oil. The specific morphology of this network—comprising fibers, platelets, or spherical aggregates—directly governs critical material properties such as rheological behavior, mechanical stability, and tribological performance.

The geometry of these soap particles is not static; it is highly influenced by manufacturing conditions. Factors such as the cooling rate during production, thickener concentration, and the type of base oil used can significantly alter the resulting particle shape and size. tandfonline.comresearchgate.net For instance, a more rapid cooling process or a higher soap concentration tends to produce shorter, finer fibers because the crystal growth is restricted. tandfonline.com Conversely, slower cooling rates or fluctuating the temperature near the soap's dissolution point can promote the growth of longer, and sometimes larger, fibers. tandfonline.com

Research using scanning electron microscopy (SEM) has consistently shown that lithium 12-hydroxystearate typically forms a network of fibrous structures. mdpi.comstle.org The dimensions of these fibers—their length, thickness, and aspect ratio—are crucial. A network composed of long, thin, and highly entangled fibers generally creates a stronger and more rigid grease structure compared to one made of short fibers or roundish aggregates. mdpi.comkobv.de This is because the filamentous structure provides a more robust network to hold the base oil. mdpi.com In contrast, thickeners like magnesium or zinc stearate (B1226849) tend to form spherical particles, resulting in a weaker network and lower viscosity grease. mdpi.comkobv.de

The impact of fiber geometry on the rheological and mechanical properties of the grease is significant. A more compact and entangled fibrous network leads to higher structural strength, yield strength, apparent viscosity, and viscoelastic moduli. semanticscholar.org Studies have demonstrated that under shear, this fibrous network can be progressively destroyed and fragmented, leading to grease softening and a loss of consistency—a process known as mechanical aging. tandfonline.comutwente.nl

The tribological performance, particularly friction and wear characteristics, is also directly affected by the thickener's particle geometry. Greases formulated with longer soap fibers have been shown to exhibit lower coefficients of friction under boundary lubrication conditions. researchgate.net This improved performance is attributed to the higher entrainment capability of the long-fiber grease, which is more easily drawn into the contact zone to provide lubrication. researchgate.net The three-dimensional entangled structure of lithium soap fibers is considered more effective at reducing friction compared to flatter, two-dimensional network structures. semanticscholar.org

The following tables summarize key research findings on the relationship between the manufacturing process, the resulting thickener geometry, and the final properties of the grease.

Table 1: Influence of Manufacturing Parameters on Thickener Geometry

| Parameter | Effect on Thickener Geometry | Resulting Fiber Characteristics | Source(s) |

|---|---|---|---|

| Cooling Rate | Increasing the cooling rate | Restricts fiber growth, leading to shorter fibers. | tandfonline.comresearchgate.net |

| Decreasing the cooling rate | Promotes the growth of longer fibers. | tandfonline.comresearchgate.net | |

| Thickener Concentration | Increasing the concentration | Can lead to shorter fibers due to restricted growth time. | tandfonline.com |

| Decreasing the concentration | Can result in longer fibers. | tandfonline.com | |

| Base Oil Type | Poly-α-olefins (PAOs) | Forms stiffer networks/filaments compared to mineral oils. | mdpi.comkobv.de |

Table 2: Correlation Between Fiber Geometry and Grease Properties

| Fiber Characteristic | Impact on Material Property | Research Finding | Source(s) |

|---|---|---|---|

| Fiber Length | Friction | Greases with longer soap fibers exhibit lower friction coefficients. | researchgate.net |

| Entrainment | Longer fibers are more easily entrained into lubricating contacts. | researchgate.net | |

| Consistency | Greases with long fibers can have a higher penetration (be softer) than those with short fibers. | researchgate.net | |

| Fiber Structure | Viscosity & Strength | Filamentous lithium thickeners create stronger networks and higher viscosity than roundish aggregates (e.g., Mg or Zn stearate). | mdpi.comkobv.de |

| Friction Reduction | A three-dimensional entangled structure has a stronger friction-reducing ability than a planar network. | semanticscholar.org | |

| Mechanical Stability | The fibrous network is destroyed under shear, leading to grease softening. | tandfonline.comutwente.nl |

Rheological Behavior and Deformation Mechanisms of Lithium Hydroxyoctadecanoate Systems

Viscoelastic Response and Network Dynamics

Lithium hydroxyoctadecanoate forms a three-dimensional network of entangled fibers or crystallites within a base oil, imparting a semi-solid consistency to the material. asme.orguts.edu.au This network structure is responsible for the viscoelastic properties of the grease, which can be characterized by its response to oscillatory shear.

Storage Modulus (G') and Loss Modulus (G'') Analysis

The viscoelastic nature of this compound systems is quantified by the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. uakron.edu

Behavior at Low Strain: At low deformation, the storage modulus (G') is typically greater than the loss modulus (G''), indicating a more dominant elastic behavior. bohrium.com This signifies that the material stores more energy than it dissipates, a characteristic of the gel-like structure formed by the thickener network. bohrium.com

Influence of Thickener Concentration: Both G' and G'' increase with higher concentrations of this compound. bohrium.comnih.gov A critical concentration exists, typically around 5% by volume, above which G' exceeds G''. bohrium.comnih.gov Below this concentration, the system exhibits more liquid-like behavior with G'' being greater than G'. bohrium.comnih.gov

Effect of Temperature: The storage modulus generally decreases as temperature increases. uts.edu.aumdpi.com This is attributed to changes in the soap fiber structure, where the degree of entanglement of the fibers lessens at higher temperatures. uts.edu.aumdpi.com However, for a lithium 12-hydroxystearate grease, the storage modulus as a function of strain showed nearly unchanged behavior at 25°C and 62.5°C, with a reduction observed at 100°C at low strains. nlgi.org

Crossover Point: As shear stress increases, G' decreases while G'' increases, eventually converging at a point known as the flow point or crossover point. mdpi.com The stress at this point is referred to as the cross-stress. mdpi.com

| Parameter unfold_more | Observation unfold_more | Citation unfold_more |

|---|---|---|

| Behavior at Low Strain | Storage modulus (G') is typically greater than the loss modulus (G''). | bohrium.com |

| Thickener Concentration | Both G' and G'' increase with higher concentrations. G' > G'' above ~5% concentration. | bohrium.comnih.gov |

| Temperature | Storage modulus generally decreases with increasing temperature. | uts.edu.aumdpi.com |

| Crossover Point | With increasing shear stress, G' decreases and G'' increases, eventually crossing over. | mdpi.com |

Yield Stress and Shear Thinning Phenomena

This compound systems exhibit a yield stress, which is the minimum stress required to initiate flow. bohrium.com Below this yield stress, the material behaves as a solid, and above it, it flows like a liquid. This behavior is a direct consequence of the breakdown of the thickener's fibrous network.

Once flow begins, these systems typically demonstrate shear-thinning behavior, where the viscosity decreases as the shear rate increases. bohrium.comnih.gov This is due to the alignment and disentanglement of the this compound fibers in the direction of shear. The Herschel-Bulkley model is often used to describe the flow properties of these greases. bohrium.com The yield stress of these systems increases with a higher concentration of the thickener. bohrium.comnih.gov

Thixotropic Recovery and Structural Re-assembly Kinetics

Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear and then gradually recovers when the shear is removed. asme.org This phenomenon is crucial for the performance of lubricating greases, as they experience cycles of shear and rest during operation. nlgi.org

Time-Resolved Dynamic Mechanical Properties after Shear Events

Following a significant shear event that disrupts the internal structure, the storage modulus (G') of a this compound grease begins to recover over time. asme.orgnlgi.org This recovery is associated with the regeneration of the thickener's microstructure. nlgi.org Studies have shown that a significant portion of the microstructure can be recovered, as observed by the growth in the storage modulus. nlgi.org The rate and extent of this recovery are key indicators of the grease's ability to reform its network structure and maintain its lubricating properties. asme.org The highest recovery often occurs during the initial period after shearing ceases. tandfonline.com

Influence of Temperature on Fiber Entanglement and Network Recovery

Temperature plays a significant role in the thixotropic behavior of this compound systems. Higher temperatures can reduce the storage modulus. nlgi.org However, the effect on recovery is more complex. For a lithium 12-hydroxystearate grease, a minor increase in recovery was observed from 25°C to 62.5°C, followed by a significant increase at 100°C. nlgi.org This suggests that while higher temperatures may weaken the initial structure, they can also facilitate the re-assembly and entanglement of the soap fibers. nlgi.org The degree of entanglement of the soap fibers generally decreases with an increase in temperature, leading to a reduction in the grease's viscosity. uts.edu.au

Effects of Constituent Components on Rheological Profiles

The rheological properties of this compound greases are not solely determined by the thickener itself but are also significantly influenced by the other components, primarily the base oil.

Base Oil Viscosity: The viscosity of the base oil has a notable impact on the rheological properties. There is an inverse relationship between the base oil viscosity and the undisturbed storage modulus, suggesting that lower viscosity base oils may promote the formation of a firmer grease structure. asme.org Conversely, greases formulated with higher viscosity base oils tend to exhibit a more complete and easier thixotropic recovery, even though their initial modulus is lower. asme.org The intensity of the resolidification process after shearing is dependent on the base oil used in the formulation. researchgate.net

Thickener Concentration: As previously mentioned, the concentration of this compound is a primary factor controlling the rheological profile. Higher concentrations lead to a more robust fiber network, resulting in increased storage and loss moduli, as well as a higher yield stress. bohrium.comnih.gov

| Component unfold_more | Effect on Rheology unfold_more | Citation unfold_more |

|---|---|---|

| Base Oil Viscosity | Inverse relationship with undisturbed storage modulus. Higher viscosity can lead to more complete thixotropic recovery. | asme.org |

| Thickener Concentration | Higher concentration leads to increased storage modulus, loss modulus, and yield stress. | bohrium.comnih.gov |

| Additives | Can interact with the thickener network and influence the overall rheological behavior. |

Base Oil Viscosity Impact on Storage Modulus and Thixotropy

The viscosity of the base oil plays a significant role in determining the viscoelastic properties of this compound greases. The storage modulus (G'), a measure of the elastic component of a material, and thixotropy, the time-dependent shear thinning property, are both notably affected.

Research investigating greases formulated with the same lithium 12-hydroxystearate thickener but different viscosity polyalphaolefin (PAO) base oils (PAO 8, PAO 40, and PAO 100) revealed an inverse relationship between base oil viscosity and the undisturbed storage modulus. asme.org This suggests that greases with lower viscosity base oils tend to be firmer. asme.org This phenomenon is hypothesized to be due to more effective fiber formation and homogenization during manufacturing and rheological measurements in lower viscosity mediums. asme.org

While a lower base oil viscosity leads to a higher initial storage modulus, it appears to hinder thixotropic recovery. Conversely, greases with higher viscosity base oils, although exhibiting a lower initial modulus, demonstrate a more complete and easier thixotropic recovery after being subjected to shear. asme.org This indicates that while the initial structure is stronger in low-viscosity systems, the ability of the thickener network to reform after mechanical breakdown is enhanced in high-viscosity environments.

The effect of temperature on the storage modulus is also a critical factor. For instance, a study on a lithium 12-hydroxystearate grease in an ISO 150 naphthenic base oil showed that the storage modulus remained nearly constant between 25°C and 62.5°C but decreased at 100°C at low strains. nlgi.org

| Base Oil | Undisturbed Storage Modulus (G') | Thixotropic Recovery |

|---|---|---|

| Low Viscosity (e.g., PAO 8) | Higher | Less Complete |

| High Viscosity (e.g., PAO 100) | Lower | More Complete and Easier |

Thickener Concentration Effects on Apparent Viscosity and Structural Strength

Studies have consistently shown that as the percentage of the thickener increases, the grease exhibits higher resistance to flow, which is reflected in a higher apparent viscosity. researchgate.net This is because a more concentrated network of thickener fibers provides greater structural integrity, leading to increased yield stress and a more robust material. mdpi.com The apparent viscosity of these systems typically decreases with an increasing shear rate, a phenomenon known as shear thinning. mdpi.com This behavior is attributed to the alignment and partial breakdown of the thickener fiber structure under mechanical force. mdpi.com

The structural strength, often characterized by the yield stress and storage modulus, is directly proportional to the thickener content. mdpi.com A higher concentration of this compound fibers creates a more entangled and resilient three-dimensional network, capable of withstanding greater stress before yielding and flowing. utwente.nl

| Thickener Concentration | Apparent Viscosity | Structural Strength (Yield Stress, G') |

|---|---|---|

| Low | Lower | Lower |

| High | Higher | Higher |

Rheological Characterization Methodologies and Challenges

The rheological characterization of this compound systems employs various techniques to probe their complex behavior. Rotational rheometers are central to these investigations, allowing for a range of tests. mdpi.com

Common Methodologies:

Small Amplitude Oscillatory Shear (SAOS): This non-destructive technique is used to determine the linear viscoelastic region (LVER), storage modulus (G'), and loss modulus (G''). nlgi.org It provides insights into the material's structure at rest.

Steady-State Flow/Viscometry: This involves applying a controlled shear rate and measuring the resulting shear stress to determine the apparent viscosity as a function of shear rate. mdpi.comresearchgate.net These tests reveal the shear-thinning nature of the grease.

Three-Step Thixotropy Tests: These tests involve an initial measurement of the undisturbed structure, followed by a high-shear period to break down the structure, and finally, a low-amplitude oscillatory measurement over time to monitor the structural recovery (thixotropy). nlgi.orgresearchgate.net

Challenges in Characterization:

Sample Loading and Slip: Ensuring consistent sample loading and avoiding wall slip at the rheometer geometry surfaces can be challenging, especially with stiffer greases.

Shear History: The rheological properties of grease are highly dependent on their previous shear history. Therefore, a standardized pre-shear protocol is often necessary to achieve reproducible results.

Temperature Control: Maintaining precise temperature control is critical, as the viscoelastic properties of both the base oil and the thickener network are temperature-sensitive. nlgi.orgresearchgate.net

Interpreting Complex Behavior: The rheological data for greases can be complex, reflecting the combined contributions of the base oil, thickener network, and their interactions. Deconvoluting these effects to understand the underlying mechanisms requires careful experimental design and analysis. utwente.nl

Relating to Performance: A significant challenge lies in correlating laboratory rheological measurements with the actual performance of the grease in a specific application, such as a rolling bearing. d-nb.info

Interfacial and Bulk Interactions in Multi Component Lithium Hydroxyoctadecanoate Systems

Interaction with Base Fluids and Lubricating Phases

Lithium hydroxyoctadecanoate forms a fibrous crystalline network that immobilizes the liquid lubricant primarily through physical interactions, such as van der Waals forces and mechanical entanglement. The hydroxyl group on the 12-hydroxystearate molecule also allows for hydrogen bonding, which contributes significantly to the stability and strength of the thickener matrix.

The nature of the base oil plays a critical role in these interactions. The amount of thickener required to achieve a specific grease consistency is dependent on the interactions between the thickener and the base oil. lube-media.com This relationship is heavily influenced by the solvency of the base oil, which is determined by its chemical composition, including its aromatic, naphthenic, and paraffinic content. lube-media.comstle.org Higher solvency, often associated with higher naphthenic or aromatic content, leads to stronger interactions between the oil and the lithium soap fibers. lube-media.comstle.org This enhanced interaction means that less thickener is needed to form a stable grease structure, which can have economic advantages as the thickener is typically more expensive than the base oil. lube-media.com Conversely, base oils with low solvency, such as polyalphaolefins (PAO), may exhibit poor solubility with the lithium soap, potentially leading to unstable grease formulations. researchgate.net

The viscosity of the base oil also impacts the mechanical properties of the grease. Studies have shown an inverse relationship between base oil viscosity and the undisturbed storage modulus of the grease, suggesting that lower viscosity base oils may promote better fiber formation and a firmer grease structure. wikipedia.org

The concept of the Hildebrand solubility parameter (δ) provides a quantitative measure of the cohesive energy density of a material and is a useful tool for predicting the degree of interaction between the this compound thickener and various base fluids. onlytrainings.com Materials with similar solubility parameters are more likely to be miscible and interact favorably. onlytrainings.com

Research has established a direct correlation between the solubility parameter of the base oil and the properties of the resulting this compound grease. A key finding is the inverse relationship between the Hildebrand solubility parameter of the base oil and the dropping point of the grease. researchgate.net Greases formulated with base oils having lower solubility parameters tend to exhibit higher dropping points.

Furthermore, the oil separation tendency, or bleed, of a grease appears to increase as the solubility parameter of the base oil increases. researchgate.net The solvency of a base oil can be characterized by its aniline (B41778) point; a lower aniline point indicates higher solvency. lube-media.comstle.org Base oils with higher solvency (and thus a different solubility parameter) interact more strongly with the thickener, which can reduce the amount of thickener needed to achieve a target consistency. lube-media.com For instance, using a naphthenic base oil (which has higher solvency) instead of a paraffinic one can reduce the required amount of lithium 12-hydroxystearate thickener by 25% to 30%. lube-media.com

| Property | Relationship with Base Oil Solubility Parameter |

| Dropping Point | Inversely proportional (Lower solubility parameter correlates with a higher dropping point) |

| Oil Separation | Directly proportional (Higher solubility parameter correlates with increased oil bleed) |

| Thickener Requirement | Inversely proportional (Higher solvency/solubility parameter correlates with less thickener needed) |

Compatibility Studies with Other Thickener Systems (e.g., Polyurea, Calcium Sulfonate)

The compatibility of different grease thickeners is a critical consideration in industrial applications where the mixing of greases can occur, either intentionally or accidentally. Mixing incompatible greases can lead to a significant degradation of properties, such as a loss of consistency (softening or hardening) or a reduced dropping point, potentially resulting in catastrophic equipment failure. chemos.de The compatibility of this compound-based greases with other common thickener types, such as polyurea and calcium sulfonate, is a complex issue.

The compatibility between lithium-based greases and polyurea thickeners is a particularly debated area. researchgate.netwikipedia.org This is largely due to the wide variety of materials that can be used to create a polyurea thickener. researchgate.netwikipedia.org Consequently, some polyurea thickeners are fully compatible with lithium and lithium complex greases, while others are decidedly incompatible. researchgate.netwikipedia.org General compatibility charts often provide conflicting information, with some classifying the mixture as "incompatible" and others as "borderline" or "compatible," depending on the specific type of polyurea (e.g., "conventional" vs. "shear stable"). onlytrainings.com Therefore, compatibility testing is essential before mixing these grease types in service. wikipedia.org

Lithium complex and calcium sulfonate greases are generally considered compatible with each other. lube-media.comscribd.com However, some sources suggest that calcium sulfonate is incompatible with calcium complex grease. lube-media.com While both thickener types are workhorses in the industry, calcium sulfonate greases often exhibit superior high-temperature performance, with dropping points approaching 600°F (316°C) compared to around 500°F (260°C) for lithium complex greases. lube-media.comscribd.com They also tend to have greater shear stability. lube-media.comscribd.com

A standardized method for evaluating the compatibility of binary grease mixtures is outlined in ASTM D6185. This practice involves testing key properties of the mixture, including dropping point, shear stability, and high-temperature storage stability. preprints.org

The following table summarizes the general compatibility ratings between lithium-based thickeners and other common types. It is important to note that this is a general guide, and specific grease formulations can vary, making testing advisable.

| Thickener Type | Aluminum Complex | Calcium 12-Hydroxy | Calcium Complex | Calcium Sulfonate | Clay (Bentone) | Polyurea |

| Lithium 12-Hydroxy | Borderline | Compatible | Borderline | Compatible | Incompatible | Incompatible/Borderline |

| Lithium Complex | Borderline | Compatible | Compatible | Compatible | Incompatible | Incompatible/Borderline |

Source: Adapted from various grease compatibility charts. Ratings can vary between manufacturers. "Borderline" indicates that the mixture may or may not be acceptable depending on the application and requires testing.

Tribochemical Film Formation and Interfacial Phenomena

In multi-component systems lubricated by this compound grease, the interactions at the interface between the lubricant and the sliding surfaces are critical to performance. Under the conditions of high load and shear found in tribological contacts, mechanical energy can initiate chemical reactions, leading to the formation of a protective surface layer known as a tribochemical film. rsc.org This film is distinct from the bulk lubricant and plays a crucial role in reducing friction and wear, particularly in boundary and mixed lubrication regimes. researchgate.net

The formation of this film is a complex process involving the physical adsorption and subsequent chemical reaction of the this compound thickener, the base oil, and any additives present in the formulation. The polar nature of the this compound molecule, with its carboxylate and hydroxyl functional groups, facilitates strong adsorption onto metal surfaces. This creates a durable boundary layer that can prevent direct metal-to-metal contact. nanotrun.com

Under the high local temperatures and pressures at asperity contacts, these adsorbed molecules can decompose and react with the metallic surface. This process can lead to the formation of a complex film that may include metal soaps (from reaction with the substrate), lithium carbonate, and polymerized oil components. nih.govosti.gov The entangled, twisted-band fiber structure of the this compound soap plays a significant role in this process by ensuring a consistent supply of thickener to the contact zone. nanotrun.com

Research Findings on Frictional Performance

Research into the frictional performance of this compound greases reveals the significant role of the thickener structure, especially when compared to the base oil alone. The soap fibers contribute directly to the load-carrying capacity of the lubricant. researchgate.net

Studies comparing greases with different soap fiber lengths have shown distinct behaviors depending on the lubrication regime. In high-speed, hydrodynamic conditions, the base oil alone may exhibit lower friction. However, as speeds decrease and pressures increase, moving into mixed and boundary lubrication, the grease's superiority becomes evident. The thickener provides enhanced anti-wear properties and lower friction than the base oil by itself. researchgate.net

| Lubrication Regime | Condition | Relative Coefficient of Friction | Primary Influencing Factor |

|---|---|---|---|

| Hydrodynamic | High Speed / Low Load | Grease > Base Oil | Viscosity and grease's resistance to flow. researchgate.net |

| Mixed / Boundary | Low Speed / High Load | Grease < Base Oil | Load-carrying capacity of the soap fiber network and tribofilm formation. researchgate.net |

Influence of Additives and Contaminants

The composition of a grease significantly influences its tribological behavior, including oil bleed, mechanical stability, and rheological properties. researchgate.netresearchgate.net The interaction between the this compound thickener and various additives or contaminants can alter the nature of the interfacial film.

Solid additives are sometimes incorporated into grease formulations to enhance specific properties. Experimental studies have investigated the effect of dispersing various solid particles within lithium grease on its frictional characteristics. The results indicate that the type, size, and concentration of these solid additives can have a profound impact on performance.

For instance, the addition of certain solid particles can lead to a reduction in friction and wear, while others can have a detrimental effect, increasing friction as their concentration rises. researchgate.net This highlights the complexity of interfacial phenomena in multi-component lubricant systems.

| Additive | Concentration (wt. %) | Effect on Friction Coefficient | Reference |

|---|---|---|---|

| Fe Powder | 2% - 4% | Reduction in friction and wear. | researchgate.net |

| Silica Sand | Increasing Concentration | Increase in friction and wear. | researchgate.net |

| Hybrid PO and TiO₂ Nanoparticles | Not specified | Significant reduction in friction and weight loss. | researchgate.net |

Degradation Pathways and Stability Mechanisms of Lithium Hydroxyoctadecanoate

Thermal Decomposition Kinetics and Product Formation

The thermal degradation of lithium hydroxyoctadecanoate involves a multi-stage process where the compound breaks down into simpler substances. The kinetics and products of this decomposition are highly dependent on the surrounding conditions.

The atmosphere is a critical factor governing the thermal decomposition pathway of this compound. researchgate.net In an inert atmosphere, such as under nitrogen, the decomposition proceeds through a series of steps, initially forming an oxalate (B1200264) intermediate before ultimately yielding lithium carbonate. researchgate.net The concentration of the soap also affects the chemical kinetics of this thermal decomposition process. researchgate.net

Conversely, in an ambient (oxidizing) atmosphere, the degradation is more complex. The process becomes a series of combustion steps, which are highly exothermic. researchgate.net Under these conditions, the decomposition can lead directly to the formation of lithium carbonate at higher temperatures. researchgate.net For greases formulated with this soap, the presence of air introduces oxidative processes that occur alongside thermal degradation, leading to the formation of different byproducts. researchgate.net

| Condition | Key Influence on Decomposition |

| Atmosphere | Determines the intermediate and final degradation products (e.g., oxalate/carbonate in inert vs. direct carbonate/oxide in air). researchgate.net |

| Concentration | Affects the rate and kinetics of the thermal decomposition reactions. researchgate.net |

The products formed during the thermal decomposition of this compound vary with the atmosphere.

Inert Atmosphere: Under inert conditions (e.g., nitrogen), the primary solid-state degradation pathway involves the transformation of this compound first into lithium oxalate. researchgate.net As the temperature increases, this intermediate further decomposes into the more stable lithium carbonate (Li₂CO₃). researchgate.net

Oxidizing Atmosphere (Air): In the presence of air, the decomposition is an oxidative process. For similar lithium soaps, this process can ultimately lead to the formation of lithium oxide (Li₂O) as the final product at high temperatures. researchgate.net The organic portion of the molecule is converted into volatile products such as carbon dioxide and water.

| Atmosphere | Intermediate Product(s) | Final Solid Product(s) |

| Inert (e.g., Nitrogen) | Lithium Oxalate | Lithium Carbonate researchgate.net |

| Oxidizing (e.g., Air) | Various oxygenated species | Lithium Carbonate, Lithium Oxide researchgate.netresearchgate.net |

Mechanical Degradation Mechanisms under Shear Stress

When used in lubricating greases, this compound forms a fibrous network that immobilizes the base oil. Mechanical stress, particularly shear, is a primary cause of non-thermal degradation, leading to a loss of the grease's structural integrity and performance. tandfonline.comtaylorandfrancis.com

The thickening property of this compound is derived from its three-dimensional network of entangled fibers. researchgate.net Under mechanical shear, this crucial microstructure is progressively destroyed. tandfonline.com The long, entangled fibers are broken down and sheared into shorter, fragmented pieces. tandfonline.comresearchgate.net This fragmentation reduces the ability of the thickener to effectively entrap the lubricating oil, initiating a decline in the grease's consistency. tandfonline.com Atomic force microscopy has confirmed that as mechanical aging progresses, the initially uniform fibrous network becomes increasingly fragmented. tandfonline.com

The mechanical degradation of greases thickened with this compound typically follows a two-stage process, leading to significant changes in rheological properties like viscosity and structural strength. utwente.nl

Rapid Initial Phase: The initial application of shear stress causes a fast degradation of the thickener's network structure. researchgate.netutwente.nl This leads to a significant and rapid softening of the grease, observed as a sharp decrease in viscosity and consistency. researchgate.net

Slow Secondary Phase: After the initial breakdown, the degradation rate slows considerably. utwente.nl In this stage, the already shortened fibers are further fragmented into even smaller pieces, but the corresponding change in rheological properties is much less pronounced. researchgate.net The viscosity eventually levels out, and the rate of degradation becomes weak. tandfonline.com

This process of mechanical aging results in a permanent loss of consistency, meaning the grease does not fully recover its original structure even after the shear stress is removed. researchgate.net

| Degradation Stage | Microstructural Change | Rheological Observation |

| Initial (Rapid) | Destruction of the primary fiber network; initial fiber shortening. researchgate.netutwente.nl | Significant and fast decrease in consistency and viscosity. utwente.nlresearchgate.net |

| Secondary (Slow) | Further fragmentation of already shortened fibers. researchgate.net | Degradation rate slows; viscosity begins to level out. tandfonline.comutwente.nl |

Oxidative Degradation and Byproduct Formation

Oxidative degradation is a chemical process initiated by the reaction of the grease components, including the this compound thickener and the base oil, with oxygen. This process is often accelerated by heat and the presence of metal catalysts. dtic.milmdpi.com this compound itself exhibits high oxidation stability, which is one reason for its widespread use. wikipedia.orgchempol.co.uk

However, under harsh operating conditions, oxidation can still occur. The degradation often begins with the hydrocarbon chains of the base oil or the fatty acid portion of the soap. This process can lead to the formation of corrosive acidic byproducts. researchgate.net Research on greases indicates that early-stage oxidation can produce byproducts such as ketones and aldehydes. researchgate.net As oxidation progresses, more significant chemical changes occur, including the formation of carboxylate groups. mdpi.com This chemical breakdown can be observed through techniques like Fourier Transform Infrared Spectroscopy (FTIR), which detects changes in the functional groups of the molecules. mdpi.comresearchgate.net The oxidation of lithium greases is accompanied by a decrease in chemical stability and a drop in performance metrics. dtic.mil

Long-Term Stability in Operational Environments

In operational settings, this compound-thickened greases are subjected to a combination of thermal, oxidative, and mechanical stresses that dictate their long-term stability. The typical service temperature for general-purpose lithium-based greases ranges from -20°C to 120°C for continuous use. nanotrun.com Short-term exposure to temperatures up to 150°C is possible, but prolonged exposure to higher temperatures can lead to significant and often irreversible degradation. nanotrun.comresearchgate.net

The degradation process in operational environments often begins with the chemical breakdown of the base oil, followed by the degradation of the this compound thickener. syxbsyjg.com Static thermal aging studies demonstrate that the initial stages of degradation involve the oxidation, nitrification, and sulfurization of the base oil. syxbsyjg.com As the aging process continues, the thickener itself begins to degrade. syxbsyjg.com The lithium soap can act as a catalyst, accelerating the oxidation process. semanticscholar.orgresearchgate.net

The type of base oil used in the grease formulation significantly influences its long-term stability. The thermal oxidation stability of the grease tends to reflect the stability of the base oil from which it is made. semanticscholar.orgresearchgate.net However, studies have shown that the use of lithium 12-hydroxystearate as a thickener can sometimes deteriorate the thermal oxidation stability of the base oils, likely due to the catalytic activity of the lithium metal. semanticscholar.orgresearchgate.net

Mechanical stress is another critical factor in the long-term stability of this compound grease. taylorandfrancis.com Continuous shearing, as experienced in applications like rolling bearings, leads to mechanical aging. This process involves the physical breakdown of the thickener's fibrous network structure. taylorandfrancis.comresearchgate.net The result is a change in the grease's consistency and a potential reduction in its ability to provide effective lubrication. researchgate.net

Detailed Research Findings

Field studies and laboratory simulations provide detailed insights into the long-term stability of this compound grease. An investigation of grease aged in the axle roller bearings of urban commuter trains revealed significant changes in its physical and chemical properties over its service life.

| Property | Test Method | Fresh Grease | Aged Grease (480,000 km) | Aged Grease (840,000 km) | Aged Grease (1,200,000 km) |

|---|---|---|---|---|---|

| Worked Penetration (mm/10) | ASTM D217 | 235 | 259 | 275 | 312 |

| Dropping Point (°C) | ASTM D2265 | 195 | 191 | 189 | 185 |

| Oil Separation (wt %) | ASTM D6184 | 1.2 | 2.5 | 3.8 | 5.1 |

| Water Content (wt %) | ASTM D6304 | 0.1 | 0.4 | 0.7 | 1.1 |

The data in Table 1 illustrates that as the grease ages in an operational environment, it becomes softer (increased penetration), its dropping point decreases, and both oil separation and water content increase, indicating significant degradation. taylorandfrancis.com

Further research has quantified the impact of different base oils on the thermo-oxidative stability of this compound greases.

| Base Oil Type | Base Oil Oxidation Resistance (min) | Lithium Grease Oxidation Resistance (min) |

|---|---|---|

| Paraffin Oil (API Group I) | 420 | 27.3 |

| Naphthenic Oil | 77 | 25.8 |

| Polyalphaolefin (PAO) | 59 | 23.5 |

| Ester Oil | - | 17.5 |

The results in Table 2 highlight that while the base oil's stability is a factor, the this compound thickener significantly alters the final grease's resistance to oxidation, showing a much lower resistance time compared to the base oils alone. semanticscholar.orgresearchgate.net This underscores the complex interplay between the thickener and the lubricating fluid in determining the long-term stability of the final product in operational environments.

Advanced Materials Science Applications and Formulation Strategies Incorporating Lithium Hydroxyoctadecanoate

Engineering of Lubricating Greases for Specific Tribological Environments

Lithium hydroxyoctadecanoate, commonly known as lithium 12-hydroxystearate, serves as a foundational thickener in the manufacturing of multipurpose and high-performance lubricating greases. Its unique molecular structure and crystallization properties allow for the precise engineering of greases tailored to specific and demanding tribological environments. The formulation process enables the manipulation of the grease's microstructure to achieve desired performance characteristics, particularly mechanical stability, water resistance, and thermal applicability.

Formulation of Greases with Tailored Mechanical Stability

The mechanical stability of a grease, its ability to resist changes in consistency under mechanical shear, is critically dependent on the three-dimensional fibrous network formed by the this compound thickener. olezol.com This network entraps the base oil, and the integrity of this structure dictates the grease's performance and service life. The manufacturing process allows for significant control over this structure.

Research has shown that mechanical stability can be markedly improved by blending two different batches of lithium 12-hydroxystearate grease: one containing stable, short soap fibers and another containing metastable microfibers. google.com This blending technique creates a more robust and resilient fiber network than either component possesses individually. google.com Furthermore, specific preparation methods that introduce additional shearing and standing steps during production can overcome the uneven growth of soap fibers. google.com This results in a more uniform, orienting arrayed crystal fiber structure capable of absorbing a large amount of base oil, leading to prominent high shear stability. google.com Greases formulated in this manner exhibit a significantly reduced change in penetration after extended mechanical working, prolonging the service life of lubricated components like bearings. google.com The inherent superior shear stability of lithium 12-hydroxystearate greases makes them a preferred choice for a wide range of industrial and automotive applications. olezol.com

Enhancing Water Resistance and Temperature Applicability

Standard lithium 12-hydroxystearate greases offer excellent inherent water resistance and thermal stability, with typical continuous operating temperatures around 130°C and dropping points near 200°C. olezol.com While the lithium soap is partially hydrophilic and can absorb some water, which may cause softening at high concentrations, it generally provides good protection against corrosion. tandfonline.commaconresearch.com

To meet the demands of more extreme environments, these properties can be substantially enhanced by formulating "complex" greases. In a lithium complex grease, the this compound is co-crystallized with a salt of a different dicarboxylic acid, such as azelaic acid or sebacic acid. epa.govresearchgate.net This complex soap structure results in a significantly higher dropping point and improved thermal stability. For instance, a lithium complex grease formulated with 12-hydroxystearate and nonanedioic acid can achieve a dropping point of 331°C and a working temperature exceeding 600°C. researchgate.net These complex greases also demonstrate excellent water resistance and adhesion at high temperatures, ensuring a stable lubricating film under severe conditions. made-in-china.com The water resistance can be further improved by including co-thickeners, such as an oil-insoluble polyamide, which works in synergy with the lithium complex thickener to maintain grease stability even in the presence of aggressive rust inhibitors. google.com

| Property | Simple Lithium Grease | Lithium Complex Grease |

|---|---|---|

| Thickener System | Lithium 12-hydroxystearate | Lithium 12-hydroxystearate co-crystallized with a lithium salt of a dicarboxylic acid (e.g., sebacate, azelate) |

| Typical Dropping Point | 190-200°C olezol.com | > 260°C (can exceed 330°C) researchgate.netmade-in-china.com |

| Max. Continuous Operating Temp. | ~130°C olezol.com | > 150°C (can be much higher depending on formulation) made-in-china.com |

| Water Resistance | Excellent olezol.com | Excellent to Superior made-in-china.com |

| Mechanical Stability | Excellent olezol.com | Excellent made-in-china.com |

Integration of Nano-Additives for Performance Enhancement

The performance of this compound-based greases can be significantly elevated through the incorporation of nano-scale additives. These nanoparticles integrate into the grease matrix and interact with the lubricated surfaces to improve tribological properties beyond what is achievable with conventional additives. A promising area of research involves the use of nanostructured functional additives to enhance anti-wear (AW) and extreme pressure (EP) characteristics. nih.gov

Impact of Nanoparticles (e.g., Graphene, Talc (B1216), Metal Oxides) on Tribological Properties

The addition of nanoparticles such as graphene, talc, and various metal oxides to this compound grease has been shown to produce remarkable improvements in friction reduction, wear resistance, and load-carrying capacity. nih.govmdpi.com

Graphene and its derivatives (e.g., rGO): These 2D materials are highly effective due to their excellent lubricity and ability to form protective films on rubbing surfaces. The addition of 1 wt.% graphene has been found to reduce the coefficient of friction (COF) by as much as 67%. mdpi.com Reduced graphene oxide (rGO) at a concentration of 0.4 wt.% can lower the COF by about 20-30%. mdpi.com Furthermore, graphene additives significantly enhance the load-carrying capacity; grease containing 5 wt.% rGO demonstrated a 100% increase in the Timken OK load compared to the base grease. mdpi.comresearchgate.net

Talc: As a 2D nanomaterial, talc nanosheets provide lubrication through an easy layer-shearing effect. researchgate.net Modified talc nanosheets at an optimal concentration of 0.5 wt.% can reduce the COF by 40% and wear depth by 66% under high temperature (150°C) and high load (3.5 GPa) conditions. nih.gov At a 2 wt.% concentration, talc nanoparticles have been shown to improve anti-wear properties by 43%. researchgate.net

Metal Oxides: A variety of metal oxide nanoparticles have proven effective as grease additives.

Aluminum Oxide (Al₂O₃): Can reduce the COF by up to 57.9% and the wear scar width by 47.5%. mdpi.com These hard nanoparticles are believed to act via a ball-bearing mechanism, rolling between surfaces and polishing asperities. ekb.eg

Copper(II) Oxide (CuO): At a low concentration of 0.60 wt.%, CuO nanoparticles can decrease the average COF by 30% and the wear scar diameter by 13%. researchgate.net

Zirconium(IV) Oxide (ZrO₂): The addition of just 0.25 wt.% ZrO₂ nanoparticles has been shown to decrease the COF by over 30% and the wear scar width by 49%. mdpi.com

Composite Oxides: A synergistic effect has been observed with composite nanoparticles. A mixture of Titanium(IV) Oxide (TiO₂) and Cerium(IV) Oxide (CeO₂) in a 6:4 ratio reduced the COF by 30.5% and the wear spot diameter by 29.2% compared to the base grease. researchgate.net

| Nano-Additive | Optimal Concentration (wt.%) | Improvement in Tribological Properties | Reference |

|---|---|---|---|

| Graphene | 1.0% | ~67% reduction in Coefficient of Friction (COF) | mdpi.com |

| Reduced Graphene Oxide (rGO) | 5.0% | 100% increase in Timken OK Load | mdpi.comresearchgate.net |

| Talc Nanosheets | 0.5% | 40% reduction in COF; 66% reduction in wear depth (at 150°C, 3.5 GPa) | nih.gov |

| Aluminum Oxide (Al₂O₃) | 4.0% | ~58% reduction in COF; ~48% reduction in wear scar width | mdpi.com |

| Copper(II) Oxide (CuO) | 0.6% | 30% reduction in COF; 13% reduction in wear scar diameter | researchgate.net |

| Zirconium(IV) Oxide (ZrO₂) | 0.25% | >30% reduction in COF; 49% reduction in wear scar width | mdpi.com |

| Titanium(IV) Oxide / Cerium(IV) Oxide Composite | Not specified (6:4 ratio) | ~31% reduction in COF; ~29% reduction in wear spot diameter | researchgate.net |

Role in Complex Multi-Component Lubricant Systems

This compound is highly valued for its versatility and compatibility, making it an ideal foundation for complex, multi-component lubricant systems. It functions as the primary gelling agent, creating a stable matrix that holds not only the base oil but also a wide array of performance-enhancing additives. olezol.com

Its role is central in the formulation of lithium complex greases, where it is combined with salts of dicarboxylic acids like sebacic acid to create a "complex" thickener with superior thermal properties. epa.govresearchgate.net Beyond complexing agents, this compound greases are compatible with a host of other components. These include:

Co-thickeners: Polyamides can be added to the formulation to boost water resistance and mechanical stability in wet conditions. google.com

Nano-additives: As detailed previously, materials like graphene, talc, and metal oxides are readily dispersed into the this compound matrix to enhance tribological performance. mdpi.comnih.govresearchgate.net

Conventional Additive Packages: It serves as a reliable carrier for standard lubricant additives, including extreme pressure (EP) and anti-wear (AW) agents (e.g., Zinc dialkyl dithiophosphate (B1263838) - ZDDP), rust inhibitors, and antioxidants. made-in-china.comijcce.ac.ir These additives dissolve or are dispersed within the grease and are released at the tribological contact point to provide chemical protection to the surfaces.

In these multi-component systems, the this compound thickener ensures that all components remain homogeneously distributed and are effectively delivered to the friction zone, providing a synergistic combination of physical lubrication from the grease structure and chemical protection from the additive package.

Sustainable and Bio-Based Formulations Utilizing this compound

The increasing global emphasis on environmental stewardship and sustainability has propelled a significant shift in the lubricants industry away from traditional mineral oil-based products toward greener alternatives. jmst.inforsc.org This transition is driven by the need to minimize the ecological impact of lubricants, particularly in applications where there is a risk of leakage or accidental discharge into the environment. jmst.infobioblend.com Bio-based lubricants, formulated from renewable resources like vegetable oils, are at the forefront of this movement, offering advantages such as high biodegradability, low toxicity, and a reduced carbon footprint. rsc.orgfink.rsstle.org

This compound, commonly known as lithium 12-hydroxystearate, plays a crucial role as a thickener in the formulation of these environmentally acceptable lubricants (EALs). jmst.infobioblend.com Its ability to form a stable and robust soap-fiber matrix within a bio-based oil results in greases that can rival the performance of their mineral oil-based counterparts in many applications. lubricon.com.austle.org The inherent properties of vegetable oils, such as a high viscosity index and excellent lubricity, complement the thickening action of this compound, leading to high-performance, sustainable grease formulations. bioblend.comstle.org

Research has focused on formulating and characterizing biodegradable greases using various vegetable oils as the base fluid, thickened with this compound. These studies demonstrate the viability of creating effective lubricants that are also environmentally responsible. jmst.infofink.rs

Detailed Research Findings

Scientific investigations into bio-based greases have yielded promising results, showcasing their potential for widespread application. A notable study focused on the development of a biodegradable grease for marine environments, which are particularly sensitive to pollution. jmst.info This formulation utilized castor oil as the base oil and lithium 12-hydroxystearate as the thickener. The resulting grease exhibited high homogeneity, a stable structure, and a biodegradability exceeding 70%. jmst.info Furthermore, it demonstrated a significant load-carrying capacity of 315 kg, indicating its suitability for demanding applications. jmst.info

Another area of research has explored the use of soybean oil. fink.rs Greases formulated with soybean oil and thickened with a lithium soap of 12-hydroxystearic acid have shown rapid biodegradability, exceeding 85% by the CEC method. fink.rs These formulations also exhibit good physico-mechanical characteristics, with dropping points over 185°C and good resistance to water washout. fink.rs The use of fried or waste cooking oils as a base stock is also being explored to enhance the sustainability and circular economy of lubricant production. mdpi.com

The concentration of the this compound thickener is a critical parameter that influences the grease's final properties. mytribos.org While the base oil determines the lubricant's performance at different temperatures, the thickener imparts the necessary consistency, shear stability, and water resistance. mytribos.org The interaction between the vegetable oil and the soap thickener creates the viscoelastic properties characteristic of grease. mytribos.org

The following table summarizes the findings from studies on different bio-based grease formulations utilizing this compound as the thickener.

| Base Oil | Thickener | Thickener Conc. (wt.%) | Key Performance Characteristics | Reference |

| Castor Oil | Lithium 12-hydroxystearate | 14 | Biodegradability > 70%; Load-carrying capacity: 315 kg; Improved metal surface protection. | jmst.info |

| Soybean Oil | Lithium 12-hydroxystearate | Not Specified | Biodegradability > 85%; Dropping point > 185°C; Good water resistance. | fink.rs |

| Palm Oil | Lithium Soap | 20 | Showed similar penetration grades to classical mineral oil-based greases. | mdpi.com |

| Sunflower Oil | Lithium Soap | 20 | Showed similar penetration grades to classical mineral oil-based greases. | mdpi.com |

These sustainable formulations are designed for a wide range of applications, especially in environmentally sensitive areas such as agriculture, forestry, marine, and construction. lubricon.com.aumatrix-lubricants.com The use of bio-based greases helps companies meet their environmental, social, and governance (ESG) goals and comply with regulations like the EPA's requirements for Environmentally Acceptable Lubricants (EALs). bioblend.combioblend.com While challenges such as oxidative stability and low-temperature performance of some vegetable oils persist, they can be addressed through the use of suitable additives or by blending with other fluids. fink.rsstle.org

Computational and Theoretical Modeling of Lithium Hydroxyoctadecanoate Systems

Quantum Mechanical and Molecular Dynamics Simulations of Aggregate Structures

At the most fundamental level, the performance of lithium hydroxyoctadecanoate as a grease thickener is governed by the self-assembly of individual molecules into a fibrous network that immobilizes the base oil. Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore these aggregation phenomena at the atomic and molecular scales.

Quantum mechanical calculations are employed to determine the energetics and geometries of interactions between this compound molecules. These simulations have been used to analyze the complexation energies of dimers, revealing the crucial role of the lithium carboxylate head groups and the hydroxyl groups in the initial stages of aggregation.

Molecular dynamics simulations, often spanning microsecond timescales, build upon these quantum mechanical insights to model the behavior of larger ensembles of molecules. These simulations have shown that the intermolecular interactions are dominated by a combination of forces:

Hydrogen Bonding: The hydroxyl group on the 12th carbon of the stearate (B1226849) chain is critical for forming hydrogen bond networks. These bonds contribute significantly to the stability and structure of the aggregates.

Ionic Interactions: The lithium cation and the carboxylate anion of the head group create strong electrostatic interactions, which drive the initial dimerization and subsequent growth of the thickener fibers.

Van der Waals Forces: The long hydrocarbon tails of the stearate molecules interact via weaker London dispersion forces, which promote the alignment and packing of the molecules within the aggregates. nlgi.org

Studies comparing lithium 12-hydroxystearate with other metal soaps, such as sodium 12-hydroxystearate, have highlighted the unique role of the lithium ion. The smaller ionic radius of lithium allows for more efficient packing of the head groups, leading to a higher frequency of hydroxyl hydrogen bonding. This dense network of interactions is a key factor in the superior thermal stability and water resistance of lithium-based greases.

| Interaction Type | Description | Significance in this compound |

|---|---|---|

| Hydrogen Bonding | Attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | Crucial for the formation of a stable, three-dimensional thickener network via the 12-hydroxyl group. |

| Ionic Interactions | Electrostatic attraction between the positively charged lithium ion (Li+) and the negatively charged carboxylate group (-COO-). | Drives the initial self-assembly of soap molecules into primary particles or micelles. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall cohesion and packing of the long hydrocarbon chains within the fiber structure. |

Molecular dynamics simulations have been instrumental in predicting the morphology of this compound aggregates. These simulations show that the molecules self-assemble into fibrous, pseudo-crystalline structures. A recurring motif observed in these simulations is the formation of a "ring-of-rings" structure, where polarized five- and six-membered rings are formed through hydrogen bonding between the hydroxyl groups.

Mesoscale and Continuum Modeling of Rheological Behavior

While atomic-scale simulations provide detailed information about molecular aggregation, mesoscale and continuum models are necessary to predict the bulk rheological properties of the grease, such as its flow and deformation behavior under stress. These models bridge the gap between molecular interactions and macroscopic performance.

Lubricating greases are non-Newtonian fluids that exhibit complex rheological behaviors, including viscoelasticity (a combination of viscous and elastic properties) and thixotropy (a time-dependent decrease in viscosity under shear, which is reversible upon rest). ktu.ltnih.gov Constitutive models are mathematical relationships that describe this behavior.

Several models have been applied to characterize the flow curves (shear stress vs. shear rate) of lithium-based greases:

Herschel-Bulkley Model: This is one of the most successful models for describing the behavior of lubricating greases. ktu.ltresearchgate.net It accounts for the yield stress (the minimum stress required to initiate flow), the shear-thinning nature of the grease, and the consistency index.

Casson Model: This model is also frequently used and provides a good fit for the rheological data of lithium greases, particularly in describing the yield behavior and shear-thinning properties. ktu.ltresearchgate.net

These models are essential for predicting how the grease will behave in a lubrication system, such as how it will flow through pipes (B44673) and dispensing equipment or how it will respond to the shear conditions within a bearing. The parameters for these models are typically determined by fitting the equations to experimental data obtained from rotational rheometers. ktu.lt The thixotropic nature of this compound grease, characterized by the breakdown and recovery of the thickener network, is also a critical aspect of its performance and can be investigated through specific rheological tests and models. scispace.com

| Rheological Model | Mathematical Form | Key Parameters | Applicability to Lithium Greases |

|---|---|---|---|

| Bingham Plastic | τ = τ₀ + ηₚγ̇ | τ₀ (Yield Stress), ηₚ (Plastic Viscosity) | A simpler model that captures yield stress but not shear-thinning behavior. |

| Herschel-Bulkley | τ = τ₀ + Kγ̇ⁿ | τ₀ (Yield Stress), K (Consistency Index), n (Flow Behavior Index) | Widely used and effective for describing the yield stress and shear-thinning properties of lithium greases. researchgate.net |

| Casson | √τ = √τ₀ + √(ηγ̇) | τ₀ (Yield Stress), η (Casson Viscosity) | Provides a good correlation for the behavior of lithium greases, particularly at low shear rates. researchgate.net |

Finite Element Analysis (FEA) is a powerful computational tool used to simulate the behavior of complex engineering systems. In the context of lubrication, FEA can be used to predict the performance of a bearing or other mechanical component lubricated with this compound grease. semanticscholar.org

By incorporating the constitutive models described above into an FEA framework, it is possible to simulate:

Grease Flow and Distribution: Predicting how the grease will be distributed within the bearing, ensuring adequate lubrication of the rolling elements and raceways.

Pressure Distribution: Calculating the oil-film pressure within the lubricated contact, which is crucial for determining the load-carrying capacity of the bearing. semanticscholar.orgsemanticscholar.org

Stress and Deformation: Analyzing the stresses and deformations in the bearing components under lubricated contact conditions. usm.my

These simulations allow for the optimization of bearing design and the prediction of performance under various operating conditions without the need for extensive physical testing.

Simulation of Thickener Network Formation and Evolution

The formation of the three-dimensional thickener network is the defining characteristic of a lubricating grease. Simulations play a crucial role in understanding how this network forms from the initial aggregation of this compound molecules and how it evolves under mechanical stress.

Molecular dynamics simulations show the initial stages of this process, where individual molecules self-assemble into primary particles or fibrils. These fibrils then interact and entangle to form the macroscopic network that traps the base oil. The stability and properties of this network are directly related to the intermolecular forces investigated at the atomic scale. nlgi.org

Furthermore, simulations and modeling can be used to understand the mechanical degradation of the grease. nih.gov When a grease is subjected to shear, such as in a working bearing, the thickener network can break down. This results in a softening of the grease and a change in its rheological properties. Modeling the energy required to break the bonds within the thickener network and the subsequent recovery of the structure (thixotropy) is essential for predicting the long-term performance and lifetime of the lubricant in an application. mdpi.com

Machine Learning Approaches for Formulation Design and Property Prediction

The traditional approach to developing lubricating greases, including those based on this compound, has long relied on empirical methods and extensive experimental work. This process is often time-consuming and resource-intensive due to the complex, non-linear relationships between the formulation components—base oil, thickener, and additives—and the final product's performance characteristics. In recent years, machine learning (ML) has emerged as a powerful tool to accelerate and optimize this process, enabling a more efficient and predictive approach to formulation design.